molecular formula C21H26ClN5O4S B609918 Pevonedistat Hydrochloride CAS No. 1160295-21-5

Pevonedistat Hydrochloride

Cat. No.: B609918
CAS No.: 1160295-21-5
M. Wt: 480.0 g/mol
InChI Key: HJKDNNXKYODZJI-BVMPOVDASA-N
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Description

  • Preparation Methods

      Synthetic Routes: Pevonedistat can be synthesized through various routes.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve mild temperatures and suitable solvents.

      Industrial Production: Details regarding large-scale industrial production methods are proprietary, but research laboratories often employ similar synthetic routes.

  • Chemical Reactions Analysis

      Reactions: Pevonedistat can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions, but modifications to the thiosemicarbazide moiety are common.

  • Scientific Research Applications

      Chemistry: Pevonedistat’s role in inhibiting NAE provides insights into protein modification pathways.

      Biology: Understanding NEDDylation is crucial for unraveling cellular regulatory mechanisms.

      Medicine: Ongoing clinical trials explore its efficacy against various cancers .

      Industry: Its potential as a therapeutic agent drives interest in drug development.

  • Mechanism of Action

    • Pevonedistat inhibits NAE, preventing the activation of NEDD8. This disrupts the NEDDylation process, affecting protein stability and function.
    • Molecular targets include cullin-RING E3 ligases, which play a role in protein degradation pathways.
    • Pathways impacted include the ubiquitin-proteasome system.
  • Comparison with Similar Compounds

      Similar Compounds: Other NAE inhibitors, such as MLN4924 (Pevonedistat’s parent compound), exhibit similar mechanisms.

      Uniqueness: Pevonedistat’s selectivity and ongoing clinical trials set it apart.

    Properties

    IUPAC Name

    [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJKDNNXKYODZJI-BVMPOVDASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26ClN5O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70151270
    Record name MLN4924 hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70151270
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    480.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1160295-21-5
    Record name Pevonedistat hydrochloride [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name MLN4924 hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70151270
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PEVONEDISTAT HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pevonedistat Hydrochloride
    Reactant of Route 2
    Pevonedistat Hydrochloride
    Reactant of Route 3
    Pevonedistat Hydrochloride
    Reactant of Route 4
    Pevonedistat Hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Pevonedistat Hydrochloride
    Reactant of Route 6
    Pevonedistat Hydrochloride

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